4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene
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Overview
Description
4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C8H3BrF3NO2 and a molecular weight of 282.01 g/mol . This compound is characterized by the presence of a bromine atom, an isocyanate group, and a trifluoromethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene typically involves the reaction of 4-bromo-2-nitro-1-(trifluoromethoxy)benzene with phosgene in the presence of a base. The reaction conditions include maintaining a low temperature to prevent decomposition and using an inert atmosphere to avoid unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include lithium diisopropylamide (LIDA) for substitution reactions and amines for addition reactions. Major products formed from these reactions include substituted benzene derivatives and urea derivatives .
Scientific Research Applications
4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene involves its interaction with nucleophiles, leading to the formation of covalent bonds. The isocyanate group is highly reactive and can form stable urea derivatives with amines. This reactivity makes it useful in the modification of proteins and enzymes, where it can inhibit enzyme activity by covalently modifying active site residues .
Comparison with Similar Compounds
4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene can be compared with similar compounds such as:
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: This compound has a fluorine atom instead of an isocyanate group, which affects its reactivity and applications.
1-Bromo-4-(trifluoromethoxy)benzene: This compound lacks the isocyanate group, making it less reactive in certain chemical reactions.
The presence of the isocyanate group in this compound makes it unique and highly reactive, allowing it to participate in a wider range of chemical reactions compared to its analogs.
Properties
Molecular Formula |
C8H3BrF3NO2 |
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Molecular Weight |
282.01 g/mol |
IUPAC Name |
4-bromo-2-isocyanato-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3BrF3NO2/c9-5-1-2-7(15-8(10,11)12)6(3-5)13-4-14/h1-3H |
InChI Key |
FERBJBMTZKYGOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N=C=O)OC(F)(F)F |
Origin of Product |
United States |
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